2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid
Description
2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid (CAS: 770714-04-0) is a spirocyclic compound characterized by a 1,4-dioxaspiro[4.4]nonane core fused with an acetic acid moiety. Its molecular formula is C₉H₁₄O₄, with a molecular weight of 186.2 g/mol . The spirocyclic structure confers rigidity and stereochemical complexity, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.4]nonan-8-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)5-7-1-2-9(6-7)12-3-4-13-9/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPDCRNEUXWBMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC(=O)O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid is a compound that belongs to the class of spiro compounds, which are characterized by their unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H13NO4
- Molecular Weight : 187.19 g/mol
- CAS Number : 904227-92-5
Spiro compounds like this compound exhibit a range of biological activities due to their ability to interact with various biological targets. The key mechanisms identified include:
- Antimicrobial Activity : Spiro compounds have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
- Neuroprotective Properties : Some studies suggest that spiro compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against a range of bacteria and fungi. |
| Anti-inflammatory | Modulates inflammatory responses in various cell types. |
| Neuroprotective | Protects neuronal cells from oxidative damage and apoptosis. |
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease pathways. |
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various spiro compounds, including this compound. The compound showed significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -
Anti-inflammatory Mechanism
Research indicated that this compound could downregulate pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis . -
Neuroprotective Effects
In a neuroprotection study, the compound was tested on neuronal cell lines exposed to oxidative stress. Results showed a reduction in cell death and ROS production, highlighting its potential for treating neurodegenerative conditions like Alzheimer's disease .
Research Findings
Recent research has focused on the synthesis and modification of spiro compounds to enhance their biological activities:
- A study conducted by Noce et al. (2025) explored the synthesis of novel derivatives of spiro compounds with improved anti-inflammatory properties through structural modifications .
- Another investigation demonstrated that specific substitutions on the spiro framework could lead to increased binding affinities for biological targets associated with inflammation and microbial resistance .
Scientific Research Applications
Chemical Properties and Structure
The structure of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid features a spirocyclic framework, which contributes to its reactivity and interaction with biological targets. The compound's molecular weight is 186.20 g/mol, and it contains two ether linkages within its spiro structure, enhancing its potential for diverse chemical reactions and biological activities .
Drug Development
Research indicates that compounds with spirocyclic motifs often exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. The unique structure of this compound positions it as a promising candidate for drug development. Studies have shown that similar compounds can modulate inflammatory responses and interact with various cellular pathways .
Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory processes. Its potential as an anti-inflammatory agent is supported by evidence showing that related spiro compounds can reduce inflammation in cellular models .
Polymer Chemistry
The spirocyclic nature of this compound allows it to serve as a building block in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or chemical resistance.
Coatings and Adhesives
Due to its unique chemical structure, this compound may also find applications in the formulation of advanced coatings or adhesives that require specific performance characteristics such as adhesion strength or resistance to environmental degradation.
Enzyme Interaction Studies
The compound's structure makes it an interesting subject for studying enzyme interactions and mechanisms of action within biological systems. Its ability to mimic natural substrates could facilitate research into enzyme kinetics and inhibition .
Natural Product Synthesis
Research into natural products has highlighted the importance of spirocyclic compounds in various biosynthetic pathways. The synthesis of this compound could provide insights into the metabolic pathways of related natural products .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with heteroatoms or varying ring sizes are critical for understanding structure-activity relationships. Below is a detailed comparison of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid with analogous structures:
Table 1: Structural and Functional Comparison
Key Findings
Structural Influence on Reactivity: The dioxaspiro[4.4]nonane core provides greater rigidity compared to smaller spiro systems (e.g., [3.5] in ). This rigidity enhances stereochemical control in synthesis . Replacement of oxygen with nitrogen (e.g., 2-azaspiro[4.4]nonane in ) increases basicity, enabling salt formation and peptide coupling .
Biological Activity :
- Derivatives with methyl ester or trimethyl substituents (e.g., ) exhibit stronger binding to oncogenic targets like TP53 and BCL2, suggesting that lipophilic groups enhance membrane permeability .
- The parent acetic acid compound lacks direct biological data, highlighting the need for functionalization (e.g., amidation or esterification) to unlock activity .
Synthetic Utility: this compound serves as a precursor for nitriles and amides via reactions with trifluoroacetic anhydride (). Spirocyclic esters (e.g., and ) are intermediates in synthesizing complex natural product analogs, such as functionalized amino acid derivatives .
Table 2: Physicochemical Properties
Preparation Methods
General Synthetic Strategy
The preparation of 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid typically involves:
- Formation of the 1,4-dioxaspiro[4.4]nonane core, often via ketone precursors such as 1,4-dioxaspiro[4.4]nonan-7-one.
- Subsequent functionalization of the spirocyclic ketone to introduce the acetic acid moiety at the 7-position.
- Oxidation or hydrolysis steps to convert intermediates into the target acetic acid.
Preparation of the 1,4-Dioxaspiro[4.4]nonane Core
While direct literature on this compound is scarce, closely related spiroketones such as 1,4-dioxaspiro[4.5]decan-8-one have been synthesized with high yield and purity using fluorinating agents and acid catalysts. These methods inform the preparation of analogous 1,4-dioxaspiro[4.4]nonane systems.
Key methods for spiroketone synthesis include:
Fluorination and Acid-Catalyzed Cyclization:
Using reagents like diethylaminosulfur trifluoride or morpholinosulfur trifluoride in dichloromethane under controlled temperatures (0–25 °C) for 12–72 hours, followed by treatment with boron trifluoride diethyl etherate and triethylamine tris(hydrogen fluoride) to induce cyclization and fluorination. This approach yields fluorinated spirocyclic ketones with yields ranging from 45% to 91% depending on conditions.Sonochemical Esterification:
In the presence of montmorillonite KSF catalyst, methyl 9,10-dihydroxyoctadecanoate reacts with cyclopentanone or cyclohexanone to form 1,4-dioxaspiro compounds via sonochemical methods. This method provides a green chemistry approach with moderate yields and structural confirmation by FTIR, GC-MS, and NMR.
Introduction of the Acetic Acid Side Chain
The acetic acid functionality at the 7-position of the spiro ring can be introduced by:
Alkylation or Michael Addition:
Reaction of the spiroketone with malonate derivatives (e.g., diethyl aminomethylenemalonate) in refluxing toluene with p-toluenesulfonic acid monohydrate catalysis for extended periods (up to 3 days) produces aminomethylenemalonate intermediates. Subsequent hydrolysis and decarboxylation yield the acetic acid side chain.Grignard Reaction Followed by Oxidation:
Addition of methyl magnesium bromide to 1,4-cyclohexanedione monoethylene acetal in THF at 0 °C to room temperature, followed by acidic workup and oxidation, affords intermediates convertible to the acetic acid derivative with yields up to 88% over two steps.
Oxidation and Hydrolysis Steps
Potassium Permanganate Oxidation:
After fluorination or other functionalization, treatment with potassium permanganate in aqueous media for 24 hours oxidizes the intermediate to the corresponding acid or acid derivative with yields around 73%.Acidic Hydrolysis:
Hydrolysis of ester intermediates under acidic conditions (e.g., 5% HCl in THF-H2O) converts esters to free acids, facilitating the formation of the target acetic acid functionality.
Summary Table of Representative Preparation Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Fluorination and Cyclization | Diethylaminosulfur trifluoride, BF3·Et2O, triethylamine tris(hydrogen fluoride) | 0–30 °C | 12–72 h | 45–91 | Produces fluorinated spiroketones with high purity |
| Sonochemical Esterification | Methyl 9,10-dihydroxyoctadecanoate, cyclopentanone, montmorillonite KSF catalyst | Ambient, sonication | Hours | Moderate | Green method, confirms spiro structure via spectroscopy |
| Alkylation with Malonate | Diethyl aminomethylenemalonate, p-toluenesulfonic acid, toluene reflux | Reflux (110 °C) | 3 days | Not specified | Forms aminomethylenemalonate intermediates |
| Grignard Addition + Oxidation | Methyl magnesium bromide, THF, acidic workup, KMnO4 oxidation | 0 °C to RT | 1–24 h | 73–88 | Two-step process yielding acid intermediates |
| Hydrolysis | 5% HCl in THF-H2O | 0 °C to RT | 4 h | High | Converts esters to free acids |
Research Findings and Practical Notes
The choice of fluorinating agent and reaction atmosphere (inert or ambient) greatly influences yield and purity. Morpholinosulfur trifluoride under inert atmosphere yields cleaner products than other sulfur fluoride reagents.
Sonochemical methods using montmorillonite KSF catalyst offer environmentally friendly alternatives for spiro compound synthesis, with good control over product structure.
Prolonged reflux and use of acid catalysts are necessary for effective alkylation with malonate derivatives, indicating a kinetically slow but high-yielding step.
Oxidation with potassium permanganate is effective but requires careful control to avoid over-oxidation or degradation of sensitive spiro structures.
Q & A
Basic Research Questions
Q. What synthetic routes are available for synthesizing 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid, and what are their key challenges?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of substituted diols or through spiro-annulation of cyclic ketones with ethylene glycol derivatives. A critical challenge is achieving regioselectivity in spiro ring formation, as competing pathways may yield byproducts like 1,4-dioxaspiro[4.5]decane derivatives. Solvent choice (e.g., toluene) and temperature control (80–100°C) are crucial to minimize side reactions .
- Key Data : Evidence from analogous spiro compounds (e.g., 1,4-dioxaspiro[4.5]decan-8-ylidene acetic acid) shows yields of 60–75% under optimized conditions, with purification requiring silica gel chromatography .
Q. How can computational methods like molecular docking predict the bioactivity of this compound?
- Methodological Answer : Molecular docking with targets like TP53, BCL2, or EGFR (using software like AutoDock Vina) can predict binding affinities. For example, similar spiro compounds (e.g., 3-(2,3,6-trimethyl-1,4-dioxaspiro[4.4]non-7-yl)propanoic acid) showed binding energies of −8.2 to −9.5 kcal/mol with TP53 (PDB ID: 2OCJ) .
- Validation : Cross-validate docking results with MD simulations (100 ns trajectories) to assess binding stability, particularly for the acetic acid moiety interacting with catalytic residues .
Q. What spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodological Answer : Use H/C NMR to confirm spirocyclic geometry and ester/acid functionalities. For example, the spiro carbon in analogous compounds resonates at δ 105–110 ppm in C NMR. IR spectroscopy (1700–1750 cm) confirms the carboxylic acid group .
- Advanced Tip : High-resolution mass spectrometry (HRMS) with ESI+ ionization provides accurate molecular weight confirmation (e.g., CHO requires [M+H] = 199.0970) .
Advanced Research Questions
Q. How does structural modification at the spiro carbon or acetic acid moiety affect biological activity?
- Methodological Answer : Replace the acetic acid group with methyl ester or amide derivatives to modulate lipophilicity and target engagement. For instance, esterification of analogous compounds improved HER2 binding affinity by 20% due to enhanced membrane permeability .
- Data Contradiction : While ester derivatives show better in vitro activity, they may exhibit reduced metabolic stability in hepatic microsomal assays (t < 30 min) compared to the free acid form .
Q. How can researchers address discrepancies between in silico docking predictions and experimental bioassay results?
- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Use ensemble docking with multiple receptor conformations (e.g., from PDBFlex) and include explicit water molecules in simulations. For example, a spiro compound showed −9.1 kcal/mol docking energy but only µM-level IC in kinase assays, highlighting the need for binding entropy calculations .
Q. What strategies improve regioselectivity in spiro ring formation during synthesis?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis. For example, (S)-proline-mediated annulation of γ-ketoesters with ethylene glycol achieved >90% enantiomeric excess in related spiro systems .
- Key Challenge : Competing 5-membered vs. 6-membered spiro ring formation—control via steric hindrance (e.g., tert-butyl groups) or Lewis acids (e.g., BF·OEt) .
Q. What are the metabolic stability challenges of this compound, and how can they be mitigated?
- Methodological Answer : The spirocyclic ether moiety is prone to oxidative metabolism. Introduce fluorine atoms at the 2-position of the dioxolane ring to block CYP450-mediated degradation. In vitro assays with human liver microsomes showed a 2-fold increase in t for fluorinated analogs .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Methodological Answer : Matrix interference from lipids or proteins requires SPE (solid-phase extraction) with C18 cartridges. LC-MS/MS using a HILIC column (e.g., Waters Acquity BEH Amide) and MRM transitions (e.g., m/z 199→181) achieves a LOQ of 5 ng/mL in plasma .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
